molecular formula C13H16NNaO4 B15194141 Sodium alpha-((3-methoxy-1-methyl-3-oxo-1-propenyl)amino)cyclohexa-1,4-diene-1-acetate CAS No. 50316-92-2

Sodium alpha-((3-methoxy-1-methyl-3-oxo-1-propenyl)amino)cyclohexa-1,4-diene-1-acetate

Cat. No.: B15194141
CAS No.: 50316-92-2
M. Wt: 273.26 g/mol
InChI Key: XWVDGMIXJIIFTO-HRNDJLQDSA-M
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Description

Properties

CAS No.

50316-92-2

Molecular Formula

C13H16NNaO4

Molecular Weight

273.26 g/mol

IUPAC Name

sodium;2-cyclohexa-1,4-dien-1-yl-2-[[(E)-4-methoxy-4-oxobut-2-en-2-yl]amino]acetate

InChI

InChI=1S/C13H17NO4.Na/c1-9(8-11(15)18-2)14-12(13(16)17)10-6-4-3-5-7-10;/h3-4,7-8,12,14H,5-6H2,1-2H3,(H,16,17);/q;+1/p-1/b9-8+;

InChI Key

XWVDGMIXJIIFTO-HRNDJLQDSA-M

Isomeric SMILES

C/C(=C\C(=O)OC)/NC(C1=CCC=CC1)C(=O)[O-].[Na+]

Canonical SMILES

CC(=CC(=O)OC)NC(C1=CCC=CC1)C(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium alpha-((3-methoxy-1-methyl-3-oxo-1-propenyl)amino)cyclohexa-1,4-diene-1-acetate typically involves multiple stepsThe final step involves the addition of sodium acetate to form the sodium salt of the compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure precision and efficiency. The process often includes rigorous purification steps to obtain a high-purity product suitable for research and application purposes .

Chemical Reactions Analysis

Types of Reactions

Sodium alpha-((3-methoxy-1-methyl-3-oxo-1-propenyl)amino)cyclohexa-1,4-diene-1-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Sodium alpha-((3-methoxy-1-methyl-3-oxo-1-propenyl)amino)cyclohexa-1,4-diene-1-acetate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Sodium alpha-((3-methoxy-1-methyl-3-oxo-1-propenyl)amino)cyclohexa-1,4-diene-1-acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Sodium (R)-α-[(3-methoxy-1-methyl-3-oxo-1-propenyl)amino]cyclohexa-1,4-diene-1-acetate
  • CAS No.: 26774-89-0
  • Molecular Formula : C₁₃H₁₈NNaO₄
  • Molecular Weight : 275.28 g/mol
  • Physical Properties : White crystalline powder, melting point 240°C (decomposition), specific rotation [α]D = +83° (c=1, H₂O) .

Comparison with Structurally Similar Compounds

Potassium Analog: Altered Cationic Counterion

Compound: Potassium (R)-α-[(3-methoxy-1-methyl-3-oxo-1-propenyl)amino]cyclohexa-1,4-diene-1-acetate

  • Key Differences :
    • Cation : Potassium (K⁺) replaces sodium (Na⁺).
    • Impact :
  • Solubility : Potassium salts generally exhibit higher solubility in polar solvents compared to sodium salts due to ionic radius differences .
  • Bioavailability : Altered cation may affect membrane permeability in biological systems.
Property Sodium Salt (26774-89-0) Potassium Salt
Molecular Weight 275.28 g/mol 273.26 g/mol (estimated)
Melting Point 240°C (decomposes) Not reported
Solubility (Polarity) Moderate Higher (predicted)

Ethoxy Variant: Substituent Modification

Compound: Sodium (R)-α-[(3-ethoxy-1-methyl-3-oxo-1-propenyl)amino]cyclohexa-1,4-diene-1-acetate (CAS 85896-05-5)

  • Key Differences :
    • Substituent : Ethoxy (-OC₂H₅) replaces methoxy (-OCH₃).
    • Impact :
  • Metabolic Stability : Ethoxy groups are more resistant to enzymatic hydrolysis than methoxy groups.
Property Methoxy Variant (26774-89-0) Ethoxy Variant (85896-05-5)
Side Chain -OCH₃ -OC₂H₅
LogP (Predicted) ~1.2 ~1.8
Stability Moderate Higher

Phenyl Ring Analogs: Core Structural Variation

Compound: Potassium D-(-)-α-[(3-methoxy-1-methyl-3-oxo-1-propenyl)amino]phenyl acetate

  • Key Differences :
    • Core Structure : Phenyl ring replaces cyclohexa-1,4-diene.
    • Impact :
  • Steric Effects : Planar phenyl ring lacks the conjugated diene system, reducing electron delocalization .
  • Biological Activity : Altered binding affinity to enzymatic targets (e.g., β-lactamase inhibition in antibiotics).
Property Cyclohexadiene Core (26774-89-0) Phenyl Core
Aromaticity Non-aromatic (diene) Aromatic (phenyl)
Electron Density Higher (conjugated diene) Lower

Stereoisomers and Salts: Functional Group Variations

Compound: Sodium (R)-(+)-α-[(3-methoxy-1-methyl-3-oxo-1-propenyl)amino]-1,4-cyclohexadiene-1-acetate (CAS 85896-06-6)

  • Key Differences :
    • Stereochemistry : Variants in the propenyl or cyclohexadiene configuration.
    • Impact :
  • Biological Specificity : Enantiomers may exhibit divergent interactions with chiral biological targets (e.g., enzymes) .

Research Findings and Implications

  • Structural Clustering : Compounds with similar substituents (e.g., methoxy vs. ethoxy) cluster in bioactivity profiles, suggesting shared modes of action .
  • Cation Effects : Sodium and potassium salts may differ in pharmacokinetics due to solubility and ionic interactions .
  • Safety Profile : Irritant properties are consistent across analogs, necessitating standardized handling protocols .

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